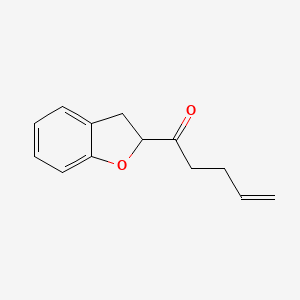

![molecular formula C21H24N2O5S B2751822 Ethyl 6-acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921068-17-9](/img/structure/B2751822.png)

Ethyl 6-acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

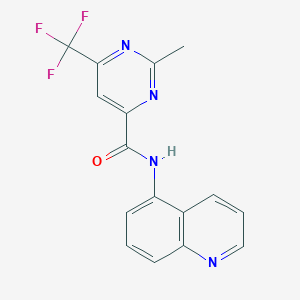

This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a pyridine ring, which is a basic aromatic ring with a nitrogen atom . Pyridine derivatives have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, or antidiabetic .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, related compounds are often synthesized through multicomponent reactions, starting from a β-ketoester, an aldehyde, and ammonia .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine nucleus, along with one or more heterocycles, and a simple hydrocarbon linker or grafted with organic groups .Aplicaciones Científicas De Investigación

Synthesis and Functionalization

Research on ethyl 6-acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and related compounds has led to advancements in synthetic chemistry, particularly in the development of functionalized heterocyclic compounds. One study detailed the phosphine-catalyzed [4 + 2] annulation for synthesizing tetrahydropyridines, showcasing the method's efficiency and regioselectivity in producing highly functionalized compounds (Zhu, Lan, & Kwon, 2003). This process highlights the potential for creating diverse molecular architectures through strategic catalytic reactions.

Heterocyclic Chemistry Innovations

Further contributions to heterocyclic chemistry include the synthesis of novel pyrido and thieno pyrimidines, offering new pathways to access these biologically relevant scaffolds (Bakhite, Al‐Sehemi, & Yamada, 2005). Such advancements are crucial for medicinal chemistry, where the manipulation of heterocyclic frameworks can lead to the discovery of new therapeutic agents.

Photophysical Properties

In the realm of material science, the synthesis and investigation of thieno[2,3-b]pyridine derivatives have been explored for their photophysical properties, indicating potential applications in optoelectronics and fluorescence imaging (Ershov et al., 2019). The detailed study of spectral-fluorescent properties and their structural correlations opens up avenues for designing novel fluorescent markers and materials with specific optical characteristics.

Structural Characterization and Analysis

Research also encompasses the synthesis and structural analysis of substituted thieno[2,3-c]pyridine derivatives, including X-ray and DFT analyses to understand the molecular conformation and intramolecular interactions in detail (Çolak et al., 2021). Such investigations provide insights into the relationship between structure and reactivity or properties, which is fundamental in the development of new compounds with desired functionalities.

Antioxidant Activity

On the biological front, the exploration of selenolo[2,3-b]pyridine derivatives for their antioxidant activity showcases the therapeutic potential of structurally related compounds (Zaki et al., 2017). Identifying compounds with significant antioxidant properties is vital for developing new treatments for diseases associated with oxidative stress.

Propiedades

IUPAC Name |

ethyl 6-acetyl-2-[(4-ethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-4-27-15-8-6-14(7-9-15)19(25)22-20-18(21(26)28-5-2)16-10-11-23(13(3)24)12-17(16)29-20/h6-9H,4-5,10-12H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYWWQUEBGONFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

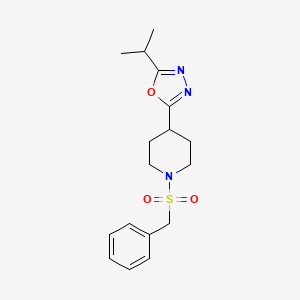

![N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2751743.png)

![4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2751746.png)

![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpyrrolidine-2-carboxamide](/img/structure/B2751747.png)

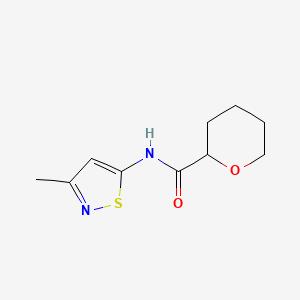

![N-[4-(4-chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2751753.png)

![[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid](/img/structure/B2751755.png)

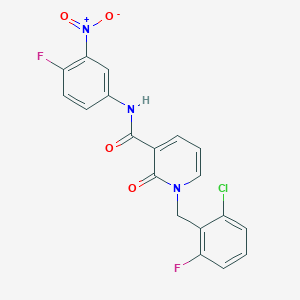

![4-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2751756.png)

![N-([1,1'-biphenyl]-2-yl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2751759.png)